(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Description
“(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol” is a chemical compound with the molecular formula C10H16O2 . It is used as a biochemical for proteomics research . The compound is also known as “(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers)” with a slightly different molecular formula C12H18O3 .
Physical and Chemical Properties Analysis
The compound “(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol” is a neat product . The predicted boiling point is 291.0±40.0 °C and the predicted density is 1.060±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate, and sparingly soluble in DMSO . The compound is light sensitive .Future Directions
The future directions for the use and study of “(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol” are not specified in the search results. This could be due to the compound’s specific use in proteomics research , and future directions might be dependent on the advancements and needs in this field.
Properties
IUPAC Name |
(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWKJRXARYCGC-RGURZIINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(C=C1)(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558137 |
Source
|
Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276016-63-7 |
Source
|
Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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